molecular formula C4H5F3O3S B1427657 3-Trifluoromethanesulfinylpropanoic acid CAS No. 1179038-30-2

3-Trifluoromethanesulfinylpropanoic acid

Cat. No.: B1427657
CAS No.: 1179038-30-2
M. Wt: 190.14 g/mol
InChI Key: KCQSXFKLQCPMDM-UHFFFAOYSA-N
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Description

[ Note: The following is a generalized description. Specific details on applications, physicochemical properties, and safety require information from the manufacturer's technical data sheet. ] 3-Trifluoromethanesulfinylpropanoic acid is a specialized organic compound that incorporates both a sulfoxide group and a trifluoromethyl group, making it a valuable building block in organic synthesis and medicinal chemistry research . The sulfinyl (S=O) moiety can act as a chiral auxiliary or a directing group in asymmetric synthesis, while the trifluoromethyl group is known to enhance metabolic stability and membrane permeability in bioactive molecules. This acid may serve as a key intermediate in the development of pharmaceuticals and agrochemicals. As a propanoic acid derivative, it is typically a solid at room temperature and should be stored in a cool, dry place. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

3-(trifluoromethylsulfinyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3S/c5-4(6,7)11(10)2-1-3(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQSXFKLQCPMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of trifluoromethyl sulfenyl chloride with a propanoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 3-Trifluoromethanesulfinylpropanoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoromethanesulfinylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

The incorporation of trifluoromethyl groups into pharmaceutical compounds has been shown to enhance their biological activity and pharmacokinetic properties. TFMSPA serves as a building block in the synthesis of various bioactive molecules.

Case Studies

  • Antiviral Agents : TFMSPA derivatives have been explored as potential inhibitors of viral enzymes, leveraging the compound's ability to interact with active sites due to its electronegative trifluoromethyl group .
  • Anti-inflammatory Drugs : Research indicates that compounds containing TFMSPA exhibit improved anti-inflammatory properties compared to their non-fluorinated counterparts, making them candidates for new therapeutic agents .

Agrochemical Applications

In agrochemicals, the trifluoromethyl group is recognized for its role in enhancing the efficacy and stability of pesticides and herbicides.

Examples

  • Herbicide Development : TFMSPA has been utilized in the synthesis of novel herbicides that demonstrate increased potency against target weeds while minimizing environmental impact .
  • Pesticide Formulations : The compound's properties allow for better absorption and effectiveness in pest control formulations, contributing to more sustainable agricultural practices.

Materials Science Applications

The unique properties of 3-Trifluoromethanesulfinylpropanoic acid extend into materials science, particularly in the development of advanced materials with specific functional characteristics.

Innovative Uses

  • Fluorinated Polymers : TFMSPA can be incorporated into polymer matrices to enhance chemical resistance and thermal stability, making them suitable for high-performance applications .
  • Coatings and Adhesives : The compound's reactivity allows it to be used in specialized coatings that require durability and resistance to harsh environmental conditions.

Data Tables

Application AreaSpecific Use CaseBenefits
Medicinal ChemistryAntiviral agentsEnhanced interaction with viral enzymes
Anti-inflammatory drugsImproved therapeutic efficacy
AgrochemicalsHerbicide developmentIncreased potency against target species
Pesticide formulationsBetter absorption and effectiveness
Materials ScienceFluorinated polymersEnhanced chemical resistance
Coatings and adhesivesDurability under harsh conditions

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Substituent/Group Molecular Formula Key Features Reference ID
3-[4-(Trifluoromethyl)phenyl]propanoic acid –C₆H₄–CF₃ at C3 C₁₀H₉F₃O₂ Forms O–H⋯O hydrogen-bonded dimers; triclinic crystal system (P1 space group)
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid –NH₂ and –C₆H₄–CF₃ at C3 C₁₀H₁₀F₃NO₂ Enhanced hydrogen-bonding potential due to amino group; similarity score: 1.00 (CAS 793663-51-1)
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid –Cl and –C₆H₄–CF₃ at C3 C₁₀H₈ClF₃O₂ Increased electronegativity from chlorine; molar mass = 252.62 g/mol
3,3,3-Trifluoropropionic acid –CF₃ at C3 C₃H₃F₃O₂ Simplified fluorinated chain; higher acidity due to strong electron withdrawal

Key Observations:

Trifluoromethylphenyl vs. Sulfinyl Groups: The trifluoromethylphenyl group in 3-[4-(trifluoromethyl)phenyl]propanoic acid introduces aromaticity and steric bulk, promoting π-π stacking and stabilizing crystal lattices via O–H⋯O hydrogen bonds . Bond lengths in the phenyl-substituted analog (e.g., C–C = 1.50–1.53 Å) align with standard values for aromatic propanoic acids , while sulfinyl groups may elongate C–S bonds (typically ~1.76 Å).

Simpler Fluorinated Chains :

  • 3,3,3-Trifluoropropionic acid lacks aromaticity but exhibits strong acidity (pKa ~1.5–2.0) due to the electron-withdrawing –CF₃ group, making it a useful intermediate in fluorinated drug synthesis .

Crystallographic and Hydrogen-Bonding Behavior

  • 3-[4-(Trifluoromethyl)phenyl]propanoic acid: Crystallizes in a triclinic system (space group P1) with a = 7.9028 Å, b = 8.288 Å, and c = 9.238 Å. Inversion dimers stabilized by O–H⋯O hydrogen bonds (R factor = 0.068) dominate its crystal packing .

Nomenclature Challenges

Inconsistent naming conventions for phenolic and fluorinated propanoic acids complicate literature searches. For example, minor hyphenation differences (e.g., "3-hydroxyphenyl-propionic acid" vs. "3-(3′-hydroxyphenyl)propanoic acid") significantly impact database retrieval . Adopting systematic IUPAC names is critical for accurate comparisons.

Biological Activity

3-Trifluoromethanesulfinylpropanoic acid is a compound that has garnered attention due to its unique chemical structure and potential biological activities. The trifluoromethyl group, known for its electron-withdrawing properties, can significantly influence the pharmacological profiles of compounds. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a propanoic acid backbone with a trifluoromethanesulfinyl group attached. This unique configuration enhances its lipophilicity and metabolic stability, which are critical factors in drug design.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group often exhibit antimicrobial properties. A study highlighted that derivatives of aryl propionic acids, similar in structure to this compound, demonstrated significant antibacterial activity against various pathogens (Table 1) .

CompoundPathogen TestedInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundP. aeruginosaTBD

Anti-Cancer Activity

The anti-cancer potential of trifluoromethyl-substituted compounds has been documented extensively. A comparative analysis showed that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that modifications in the molecular structure can enhance tumor specificity (Table 2) .

CompoundCancer Cell Line TestedIC50 (µM)
DoxorubicinHSC-20.5
5-FUHSC-21.0
This compoundHSC-2TBD

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways and cellular signaling mechanisms. The electron-withdrawing nature of the trifluoromethyl group can enhance binding affinity to these targets.

Case Studies

Several case studies have illustrated the therapeutic potential of compounds similar to this compound:

  • Case Study 1 : A study investigated the effects of trifluoromethyl-substituted propanoic acids on human oral squamous cell carcinoma. Results indicated that these compounds induced apoptosis and inhibited cell proliferation more effectively than traditional chemotherapeutics .
  • Case Study 2 : Another research effort focused on the synthesis and evaluation of various derivatives of aryl propionic acids, revealing that specific modifications led to enhanced anti-inflammatory and analgesic activities, highlighting the versatility of these compounds in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-trifluoromethanesulfinylpropanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfinylation of propanoic acid derivatives using trifluoromethanesulfinyl chloride under anhydrous conditions. Key parameters include temperature control (0–25°C) and stoichiometric ratios of reagents to avoid side reactions like over-sulfonation. For example, describes analogous syntheses using THF as a solvent and triethylamine to neutralize HCl byproducts, ensuring high purity (>93% GC) . Reaction monitoring via thin-layer chromatography (TLC) is critical to track progress .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. highlights the use of single-crystal X-ray diffraction (T = 298 K, R factor = 0.068) to resolve inversion dimers linked by O–H⋯O hydrogen bonds in related trifluoromethylphenylpropanoic acids . Complementary techniques include 1^1H/19^19F NMR to verify the trifluoromethyl group and sulfinyl moiety, and FT-IR to confirm carboxylic acid and sulfoxide functional groups.

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions in NMR or mass spectrometry data often arise from impurities, stereochemical variations, or solvent effects. emphasizes iterative validation:

  • Cross-validate with multiple techniques (e.g., HPLC-MS for purity, 13^13C NMR for carbon environment clarity) .
  • Use computational modeling (DFT calculations) to predict NMR shifts and compare with experimental data .
  • Re-examine synthetic protocols for unintended byproducts; for example, notes that incomplete removal of triethylammonium chloride salts can skew analytical results .

Q. What strategies optimize the stability of this compound in aqueous media for biological studies?

  • Methodological Answer : The sulfinyl group is prone to hydrolysis. Stabilization methods include:

  • Buffering solutions at pH 4–6 to minimize nucleophilic attack on the sulfoxide.
  • Using aprotic solvents (e.g., DMSO) for stock solutions, as described in for handling sulfonic acid derivatives .
  • Lyophilization for long-term storage, ensuring <5% moisture content to prevent degradation.

Q. How do hydrogen-bonding interactions in the crystal lattice affect the physicochemical properties of this compound?

  • Methodological Answer : reveals that O–H⋯O hydrogen bonds in the crystal lattice of related compounds create inversion dimers, influencing melting points and solubility . Computational studies (e.g., Hirshfeld surface analysis) can quantify intermolecular interactions, while differential scanning calorimetry (DSC) correlates lattice energy with thermal stability.

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity profiles of trifluoromethanesulfinyl derivatives?

  • Methodological Answer : outlines an EPA framework for evidence synthesis:

  • Compare study designs (e.g., in vitro vs. in vivo models, dose ranges).
  • Prioritize high-confidence studies with rigorous controls (e.g., OECD guidelines for acute toxicity testing).
  • Conduct meta-analyses to identify consensus thresholds; for example, LC50 values in aquatic models may vary due to metabolite interference .

Analytical and Computational Tools

Q. What advanced techniques are recommended for quantifying trace impurities in this compound?

  • Methodological Answer :

  • UPLC-MS/MS : Achieves ppb-level detection of sulfonic acid byproducts.
  • ICP-OES : Monitors heavy metal catalysts (e.g., residual Pd from coupling reactions).
  • Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Trifluoromethanesulfinylpropanoic acid
Reactant of Route 2
3-Trifluoromethanesulfinylpropanoic acid

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